17S-HpDHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

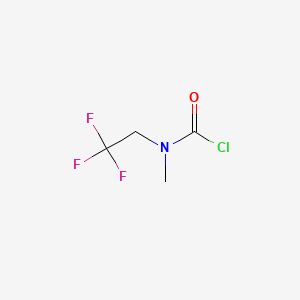

17S-HpDHA is a mono-oxygenation product of docosahexaenoic acid (DHA) found in human whole blood, human leukocytes, human glial cells, and mouse brain . It is generally reduced to 17(S)-HDHA, a compound that serves as a precursor to 17(S)-resolvins .

Synthesis Analysis

The synthesis of 17S-HpDHA involves the reaction of DHA with soybean lipoxygenase (sLOX), producing 17S-hydroperoxydocosahexaenoic acid (17S-HPDHA) and 14S-hydroperoxydocosahexaenoic acid (14S-HPDHA) .Molecular Structure Analysis

The molecular formula of 17S-HpDHA is C22H32O4 . It has an average mass of 360.487 Da and a monoisotopic mass of 360.230072 Da .Chemical Reactions Analysis

17S-HpDHA is a mono-oxygenation product of DHA . It is generally reduced to 17(S)-HDHA, a compound that serves as a precursor to 17(S)-resolvins .Physical And Chemical Properties Analysis

17S-HpDHA has a density of 1.0±0.1 g/cm3, a boiling point of 531.1±50.0 °C at 760 mmHg, and a flash point of 176.8±23.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .科学的研究の応用

Eicosanoid Pathways

17S-HpDHA is involved in the enzymology of human eicosanoid pathways, specifically the lipoxygenase branches . Eicosanoids are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules. They are involved in numerous biological processes of both the well state and disease states .

Production of Resolvin D5 and Resolvin D1

17S-HpDHA is known to convert to the unstable Resolvin D5 (RvD5), which through spontaneous dehydration and enzymatic hydrolysis produces Resolvin D1 (RvD1) . These resolvins are part of the specialized pro-resolving lipid mediators (SPMs) derived from docosahexaenoic acid (DHA), which have been considered therapeutic bioactive compounds for human health .

Anti-Inflammatory Processes

The transformation of DHA into RvD1, initiated by an oxygenation reaction that produces 17S-HpDHA, is part of the body’s anti-inflammatory processes . These processes are beneficial strategies in the amelioration, regulation, and duration of inflammatory processes through different biological actions .

Inhibition of TNF-α-induced Interleukin-1β Expression

17S-HpDHA has been shown to inhibit TNF-α-induced interleukin-1β expression in human glioma cells . This suggests a potential role for 17S-HpDHA in modulating inflammatory responses in certain types of cancer cells.

Inhibition of TNF-α-induced Leukocyte Trafficking

In addition to its effects on interleukin-1β expression, 17S-HpDHA has also been shown to inhibit TNF-α-induced leukocyte trafficking to the murine air pouch . This indicates a potential role for 17S-HpDHA in regulating immune cell migration during inflammation.

Role in Human Whole Blood, Leukocytes, Glial Cells, and Mouse Brain

17S-HpDHA is a mono-oxygenation product of docosahexaenoic acid in human whole blood, human leukocytes, human glial cells, and mouse brain . This suggests a broad role for 17S-HpDHA in various tissues and cell types.

作用機序

- Role : These enzymes convert DHA into 17S-HpDHA, which serves as a key intermediate in the eicosanoid metabolic pathway .

- Changes : It influences the production of downstream metabolites, including resolvins, which play crucial roles in inflammation resolution and tissue homeostasis .

- Downstream Effects : It contributes to the synthesis of 17(S)-HDHA, a precursor for 17(S)-resolvins. These specialized pro-resolving lipid mediators promote tissue repair and dampen inflammation .

- Impact on Bioavailability : 17S-HpDHA’s bioavailability affects its ability to modulate inflammation and tissue repair .

- Cellular Effects : It influences immune cells, endothelial cells, and other cell types involved in the resolution of inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

特性

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosa-4,7,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQALRBDJVUQB-YTQNUIGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348023 |

Source

|

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123673-33-6 |

Source

|

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the interaction of 17S-HpDHA with h15-LOX-1 contribute to the biosynthesis of specialized pro-resolving mediators?

A: 17S-HpDHA acts as a substrate for h15-LOX-1, leading to the formation of downstream products including 16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid (16S,17S-epoxyDHA), a key intermediate in the biosynthesis of Neuroprotectin D1 (NPD1, also known as Protectin D1). [] Interestingly, the study revealed that this epoxide formation is subject to allosteric regulation by 17S-HpDHA itself, as well as by 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) and 17S-hydroxy-13Z,15E,19Z-docosatrienoic acid (17S-HDTA), highlighting potential regulatory mechanisms for controlling the production of these specialized pro-resolving mediators. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。